molecular formula C10H7FN2O2 B2889771 8-Fluoro-1-methyl-5-nitroisoquinoline CAS No. 2060033-15-8

8-Fluoro-1-methyl-5-nitroisoquinoline

Cat. No.: B2889771
CAS No.: 2060033-15-8
M. Wt: 206.176
InChI Key: ONSUNDKJHCSCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-1-methyl-5-nitroisoquinoline is a chemical compound with the molecular formula C10H7FN2O2 . It has a molecular weight of 206.17 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H7FN2O2 . The InChI code for this compound is 1S/C10H7FN2O2/c1-6-10-7 (4-5-12-6)9 (13 (14)15)3-2-8 (10)11/h2-5H,1H3 .


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Antibacterial Properties

8-Fluoro-1-methyl-5-nitroisoquinoline derivatives have shown promising antibacterial properties. A study by Al-Hiari et al. (2007) involved synthesizing 8-nitrofluoroquinolone models and testing their antibacterial efficacy. These compounds displayed significant activity against both gram-positive and gram-negative bacteria, particularly effective against S. aureus with minimum inhibitory concentration (MIC) values in the range of 2-5 µg/mL (Al-Hiari et al., 2007).

Nitric Oxide Detection

Lim et al. (2006) explored the use of copper(II) fluorescein complexes with a modified 8-aminoquinoline group for direct nitric oxide (NO) detection in aqueous solutions. This method provided a direct and specific response to NO, which is an improvement over other small molecule-based probes that only detect NO indirectly. This research suggests potential for real-time NO detection in biological applications (Lim et al., 2006).

Corrosion Inhibition

Research by Rbaa et al. (2019) identified novel heterocyclic compounds based on the 8-hydroxyquinoline moiety as effective corrosion inhibitors. These compounds showed high inhibition performance, reaching up to 96% efficiency, suggesting their potential use in protecting metal surfaces in corrosive environments (Rbaa et al., 2019).

Anticancer Properties

A study by Jiang et al. (2011) compared the cytotoxicity of clioquinol with its analogues, including 8-hydroxy-5-nitroquinoline, against human cancer cell lines. They found that 8-hydroxy-5-nitroquinoline was the most toxic among the tested compounds, indicating its potential as an anti-cancer agent (Jiang et al., 2011).

Spectroscopic Characterization

Patel and Patel (2017) focused on the pharmacological importance of 8-hydroxyquinolines. They synthesized and characterized various compounds, assessing their antimicrobial activity. This study contributes to understanding the spectroscopic properties of 8-hydroxyquinoline derivatives (Patel & Patel, 2017).

Fluorescent Chemosensors

Ghorai et al. (2020) synthesized 8-aminoquinoline-based chemosensors for selective detection of metal ions, demonstrating their potential in biological applications. They highlighted the ability of these chemosensors to detect intracellular metal ions in human breast cancer cell lines (Ghorai et al., 2020).

Safety and Hazards

The safety information for 8-Fluoro-1-methyl-5-nitroisoquinoline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 8-Fluoro-1-methyl-5-nitroisoquinoline are not mentioned in the sources, it’s worth noting that fluorine has proven to be remarkably successful in drug development programmes . Most drug development programmes will at least explore fluorine during the optimisation of a lead compound .

Properties

IUPAC Name

8-fluoro-1-methyl-5-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c1-6-10-7(4-5-12-6)9(13(14)15)3-2-8(10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSUNDKJHCSCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C(C=CC(=C12)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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